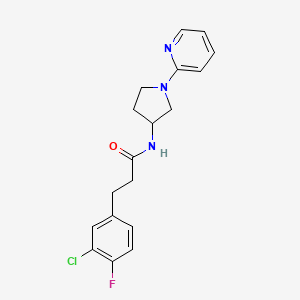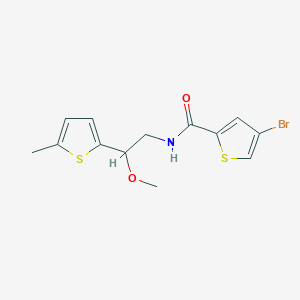
4-bromo-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. One common method involves the use of a bis(alkoxo)palladium complex for an efficient phosphine-free direct C-H arylation of thiophenes . Another approach involves a metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur (S8) or EtOCS2K .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Its molecular mass is 84.14 g/mol, and it has a density of 1.051 g/ml .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For instance, they can be used in the synthesis of biarylsulfonamide CCR9 inhibitors for inflammatory bowel diseases .Physical And Chemical Properties Analysis
Thiophene has a melting point of -38°C and is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación
Photostabilization of Materials
Thiophene derivatives have been synthesized and applied as photostabilizers for rigid poly(vinyl chloride) (PVC), demonstrating significant reduction in the level of photodegradation of PVC films. This suggests potential for 4-bromo-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-2-carboxamide in material science, particularly in enhancing the durability of polymers against UV-induced degradation (Balakit et al., 2015).
Antimicrobial Applications
Thiophene derivatives have also been explored for their antimicrobial properties. The synthesis of 5-(alkylidene)thiophen-2(5H)-ones from readily available 2-acyl-5-methoxythiophenes and their testing against marine bacteria V. harveyi highlight the potential of thiophene compounds in developing new antimicrobial agents (Benneche et al., 2011).
Electrochemical Applications
Electrochemical synthesis of polythiophenes from thiophene derivatives, such as poly(3-bromo-4-methoxythiophene), shows promising applications in creating electrochromic devices due to their lower oxidation potential, stable conducting state, and high electrochemical reversibility. This indicates a potential research pathway for this compound in the development of new electrochemical applications (Cihaner & Önal, 2007).
Photovoltaic Applications
Thiophene derivatives have been incorporated into novel polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units, characterized for their thermal, optical, and electrochemical properties. These findings suggest that compounds like this compound could be explored for use in photovoltaic cells, potentially enhancing the efficiency and stability of solar energy capture and conversion (Tapia et al., 2010).
Mecanismo De Acción
While the specific mechanism of action for “4-bromo-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-2-carboxamide” is not available, thiophene derivatives in general have been reported to possess a wide range of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Direcciones Futuras
The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . As the world’s population is increasing, health problems have also become a very serious clinical problem. Therefore, it is an urgent requirement for scientists to design and discover new drug molecules .
Propiedades
IUPAC Name |
4-bromo-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2S2/c1-8-3-4-11(19-8)10(17-2)6-15-13(16)12-5-9(14)7-18-12/h3-5,7,10H,6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTMGQLJJLZZIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C2=CC(=CS2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


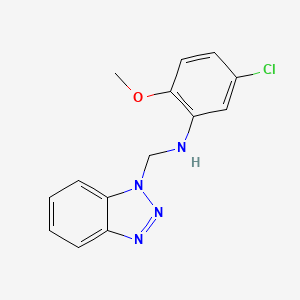
![5-((methylamino)methyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2425877.png)
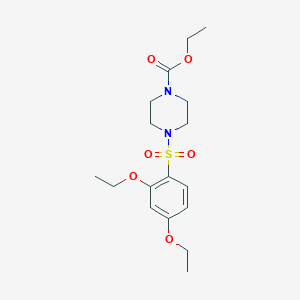
![Ethyl 2-[({[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2425879.png)
![N-[1-oxo-1-(2-propanoylhydrazinyl)propan-2-yl]adamantane-1-carboxamide](/img/structure/B2425881.png)
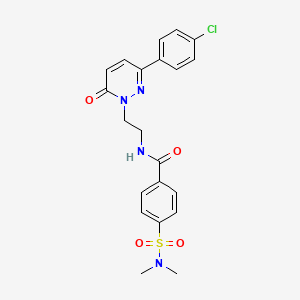
![2-((1-(3'-methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide](/img/structure/B2425884.png)
![(E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-(m-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2425885.png)
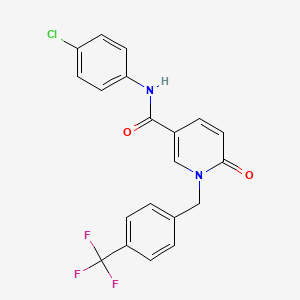


amine](/img/structure/B2425892.png)
